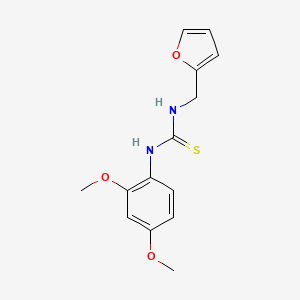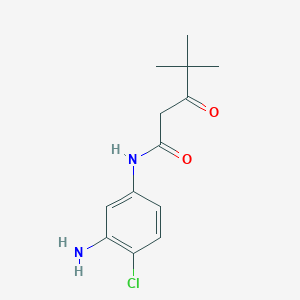
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been proposed that N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea exerts its biological activities by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to inhibit the replication of HIV and other viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. In addition, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been extensively studied for its biological activities, making it a useful tool for studying various diseases and biological processes. However, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of new synthetic methods for N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea and its analogs. This could lead to the discovery of new compounds with improved biological activities. Another area of research is the study of the in vivo effects of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. This could provide valuable information on the potential use of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea as a therapeutic agent. Finally, the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea could lead to the discovery of new targets for drug development.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with 2-furylacetic acid to form the corresponding chalcone. The chalcone is then reacted with thiourea in the presence of a catalyst to give N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been optimized to obtain high yields and purity.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antitumor, antiviral, and antibacterial activities. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties. It has been studied for its potential use in the treatment of cancer, HIV, and Alzheimer's disease.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-10-5-6-12(13(8-10)18-2)16-14(20)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKHEFGYMPDCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)



![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
